2-chloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

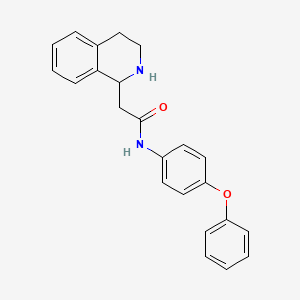

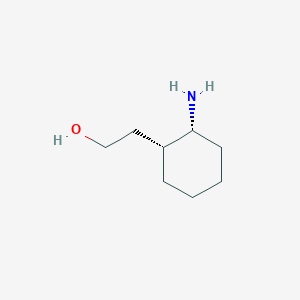

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The molecule also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the thiadiazole ring would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis

Again, while specific information is not available, benzamide derivatives are known to undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions. The thiadiazole ring might also participate in reactions, especially if one of the nitrogen atoms is not part of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring would likely make the compound relatively non-polar, while the amide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Anticancer Applications

One study outlines the synthesis and evaluation of a series of compounds including thiadiazole and benzamide groups for their anticancer activity. These compounds were tested against a range of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, using the MTT assay method. Several of the synthesized compounds demonstrated promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. A molecular docking study suggested a probable mechanism of action, and ADMET properties prediction indicated good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial Activity

Another area of interest is the antimicrobial activity of related compounds. For instance, novel analogs of thiadiazoles were synthesized and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity against mammalian Vero cell line, indicating that the antibacterial activity was achieved at non-cytotoxic concentrations (Palkar et al., 2017).

Corrosion Inhibition

Research has also explored the application of benzothiazole derivatives, including compounds related to 2-chloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors demonstrated high efficiency and stability, offering a potential application in protecting metals against corrosion (Hu et al., 2016).

Synthesis of Pro-apoptotic Derivatives

Indapamide derivatives synthesized from related compounds were investigated for their proapoptotic activity on melanoma cell lines, showing significant growth inhibition. These findings suggest potential applications in developing anticancer agents (Yılmaz et al., 2015).

Structural Studies

Structural analysis of similar compounds has contributed to understanding their molecular configurations, facilitating the design of more effective derivatives for various applications, including pharmaceutical development (Mo et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-11-6-5-9-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-7-3-4-8-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQZEEAZZPJRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2964227.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)

![1-Methyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2964231.png)

![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964239.png)

![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)

![N-(2-Oxaspiro[3.5]nonan-7-yl)prop-2-enamide](/img/structure/B2964250.png)